Cas no 168828-15-7 ((S)-3-Cbz-amino-butylamine)

(S)-3-Cbz-amino-butylamine 化学的及び物理的性質
名前と識別子
-
- (S)-Benzyl (4-aminobutan-2-yl)carbamate
- (s)-3-cbz-amino-butylamine
- (S)-3-Z-AMINO-BUTYLAMINE,
- Carbamic acid, (3-amino-1-methylpropyl)-, phenylmethyl ester, (S)- (9CI)
- S-3-N-CBZ-butane-1,3-diamine
- (S)-benzyl 4-aMinobutan-2-ylcarbaMate
- CS-0005273
- (S)-3-Cbz-amino-butylamine, AldrichCPR
- (S)-(3-Amino-1-methyl-propyl)-carbamic acid benzyl ester
- 168828-15-7
- benzyl N-[(2S)-4-aminobutan-2-yl]carbamate
- (S)-Benzyl(4-aminobutan-2-yl)carbamate
- AKOS015840332
- Benzyl hydrogen (4-aminobutan-2-yl)carbonimidate
- A811022
- MFCD06804539
- AKOS015915685
- DTXSID50937554
- (S)-3-Cbz-amino-butylamine
-
- MDL: MFCD06804539
- インチ: InChI=1S/C12H18N2O2/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7-9,13H2,1H3,(H,14,15)/t10-/m0/s1
- InChIKey: WOKDIYCOYIKOQP-JTQLQIEISA-N
- ほほえんだ: C[C@H](NC(OCC1=CC=CC=C1)=O)CCN
計算された属性
- せいみつぶんしりょう: 222.13700
- どういたいしつりょう: 222.137
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 7
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4A^2
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.086
- ふってん: 373.764 °C at 760 mmHg
- フラッシュポイント: 179.846 °C
- 屈折率: 1.53
- PSA: 64.35000
- LogP: 2.74130
(S)-3-Cbz-amino-butylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D972131-250mg |
(S)-3-Cbz-amino-butylamine |
168828-15-7 | 95% | 250mg |
$315 | 2024-07-28 | |
TRC | C228098-10mg |
(S)-3-Cbz-amino-butylamine |
168828-15-7 | 10mg |
$ 50.00 | 2022-04-01 | ||
Alichem | A019140787-1g |
(S)-Benzyl (4-aminobutan-2-yl)carbamate |
168828-15-7 | 97% | 1g |
442.02 USD | 2021-06-16 | |
abcr | AB282614-1 g |
(S)-(3-Amino-1-methyl-propyl)-carbamic acid benzyl ester; 97% |
168828-15-7 | 1 g |
€1,341.10 | 2023-07-20 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0131-5g |
(S)-3-Cbz-amino-butylamine |
168828-15-7 | 97% | 5g |
25424.31CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0131-500mg |
(S)-3-Cbz-amino-butylamine |
168828-15-7 | 97% | 500mg |
3807.71CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0131-250mg |
(S)-3-Cbz-amino-butylamine |
168828-15-7 | 97% | 250mg |
2332.12CNY | 2021-05-07 | |
abcr | AB282614-100mg |
(S)-(3-Amino-1-methyl-propyl)-carbamic acid benzyl ester, 97%; . |
168828-15-7 | 97% | 100mg |
€363.40 | 2025-02-21 | |
abcr | AB282614-50mg |
(S)-(3-Amino-1-methyl-propyl)-carbamic acid benzyl ester, 97%; . |
168828-15-7 | 97% | 50mg |
€292.30 | 2025-02-21 | |
Crysdot LLC | CD12134791-1g |
(S)-Benzyl (4-aminobutan-2-yl)carbamate |
168828-15-7 | 97% | 1g |
$413 | 2024-07-24 |
(S)-3-Cbz-amino-butylamine 関連文献
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
(S)-3-Cbz-amino-butylamineに関する追加情報
Professional Introduction to (S)-3-Cbz-amino-butylamine (CAS No. 168828-15-7)
Compound (S)-3-Cbz-amino-butylamine, identified by the CAS number 168828-15-7, is a significant molecule in the field of pharmaceutical chemistry and biotechnology. This compound, featuring a chiral center and an amine functional group, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of a carbobenzyloxy (Cbz) protecting group on the amino acid derivative underscores its utility as an intermediate in the synthesis of more complex biomolecules.
The structure of (S)-3-Cbz-amino-butylamine consists of a butyl chain attached to an amino group, which is further modified by the Cbz protecting group. This configuration makes it a valuable building block for peptidomimetics and other pharmacologically active molecules. The stereochemistry of the compound, specifically the (S) configuration at the chiral center, is crucial for its biological activity and interactions with target proteins. This aspect has been extensively studied in recent years, particularly in the context of enzyme inhibition and receptor binding.
In recent years, there has been a surge in research focused on chiral auxiliaries and catalysts that can facilitate the asymmetric synthesis of enantiomerically pure compounds like (S)-3-Cbz-amino-butylamine. Advances in organocatalysis and transition metal-catalyzed reactions have opened new avenues for the efficient production of such molecules. For instance, studies have demonstrated that certain organocatalysts can induce high enantioselectivity in the addition reactions of aldehydes to unsaturated systems, providing a viable route to synthesize enantiomerically enriched (S)-3-Cbz-amino-butylamine.
The application of computational chemistry and molecular modeling has also played a pivotal role in understanding the reactivity and selectivity of (S)-3-Cbz-amino-butylamine derivatives. These computational methods allow researchers to predict the outcomes of chemical reactions with remarkable accuracy, thereby reducing experimental trial-and-error. Furthermore, machine learning algorithms have been employed to identify novel catalysts and reaction conditions that can enhance the yield and purity of chiral compounds.
One notable area where (S)-3-Cbz-amino-butylamine has shown promise is in the development of protease inhibitors. Proteases are enzymes that play critical roles in various biological processes, including signal transduction and protein degradation. Inhibiting these enzymes has therapeutic implications in diseases such as cancer, inflammation, and infectious disorders. The Cbz group provides stability to the amino group during synthetic transformations while allowing for selective removal under specific conditions. This characteristic makes it an ideal candidate for constructing peptidomimetic inhibitors that target specific proteases.
Recent studies have highlighted the importance of conformational flexibility in protease inhibitors. By incorporating flexible linkers or side chains into the inhibitor structure, researchers can improve binding affinity and reduce off-target effects. (S)-3-Cbz-amino-butylamine derivatives have been used to develop such flexible inhibitors, which exhibit improved pharmacokinetic properties compared to rigid peptidic analogs. These findings underscore the compound's potential as a key intermediate in drug discovery efforts.
The synthesis of (S)-3-Cbz-amino-butylamine itself is another area of active research. Traditional methods often rely on chiral resolution or asymmetric hydrogenation, which can be costly and environmentally unfriendly. However, newer approaches using biocatalysis offer a more sustainable alternative. Enzymes such as ketoreductases and transaminases have been engineered to perform highly selective transformations on prochiral substrates, enabling the efficient production of enantiomerically pure (S)-3-Cbz-amino-butylamine.
In conclusion, (S)-3-Cbz-amino-butylamine (CAS No. 168828-15-7) is a versatile compound with significant applications in pharmaceutical chemistry and biotechnology. Its unique structural features make it an invaluable intermediate for synthesizing complex biomolecules, particularly protease inhibitors. Advances in asymmetric synthesis, computational chemistry, and biocatalysis continue to enhance our ability to produce this compound efficiently and sustainably. As research progresses, we can expect even more innovative applications of (S)-3-Cbz-amino-butylamine in drug development and beyond.
168828-15-7 ((S)-3-Cbz-amino-butylamine) 関連製品
- 885277-99-6(Carbamic acid,(3-aminobutyl)-, phenylmethyl ester (9CI))
- 69747-36-0(benzyl N-(5-aminopentyl)carbamate)
- 2137777-37-6(rac-[(2R,5S)-5-[(4,4-dimethylpiperidin-1-yl)methyl]oxolan-2-yl]methanamine)
- 1427324-86-4(6-Bromo-1-cyclobutyl-1h-1,3-benzodiazole)
- 324065-60-3(N-(2-Methoxyphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine)
- 108438-11-5(1-chloro-4-isocyanato-2-methoxybenzene)
- 1805956-80-2(6-Amino-2,3-dibromo-5-(difluoromethyl)pyridine)
- 2229099-18-5(2-(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropyl)propan-2-amine)
- 1428374-11-1(3-methoxy-N-(4-methylphenyl)methyl-1,2-oxazole-5-carboxamide)
- 1298094-31-1(2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid)
